molecular formula C11H16N2 B6204435 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 2359-44-6

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B6204435
CAS RN: 2359-44-6
M. Wt: 176.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine (ETQA) is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless, odorless, and crystalline solid with a melting point of 135°C. ETQA is found in various plant species, including the bark and roots of the Chinese medicinal plant Eucommia ulmoides. It has recently been identified as an important component of the essential oil of E. ulmoides, where it is found in concentrations of up to 0.14%.

Scientific Research Applications

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine has been studied extensively as a potential therapeutic agent for a variety of diseases and conditions. In particular, it has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to possess neuroprotective, cardioprotective, and hepatoprotective effects. In addition, 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine has been studied for its potential to modulate the immune system and to act as an anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine is not yet fully understood. However, it is believed to exert its effects through the modulation of several biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine has been found to inhibit the production of nitric oxide (NO), a key mediator of inflammation. In addition, 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine has been shown to modulate the activity of several transcription factors, including NF-κB, a key regulator of inflammatory and immune responses.
Biochemical and Physiological Effects
1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to possess anti-oxidant activity, as well as cytotoxic activity against cancer cells. In vivo studies have shown that 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine can reduce inflammation and oxidative stress, as well as protect against ischemia-reperfusion injury in the heart and liver.

Advantages and Limitations for Lab Experiments

The use of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine in laboratory experiments offers several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is easy to handle and can be administered in a variety of ways. Finally, it is non-toxic and has been found to be safe in animal studies.
However, there are some limitations to the use of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine in laboratory experiments. First, the exact mechanism of action is not yet fully understood. Second, its effects may vary depending on the dose and route of administration. Additionally, the compound may interact with other drugs and chemicals, which could potentially lead to adverse effects.

Future Directions

Given the potential therapeutic applications of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine, there are a number of future directions for research. First, further studies are needed to elucidate the exact mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine. Second, additional studies are needed to investigate the safety and efficacy of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine in animal models of disease. Third, the potential interactions of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine with other drugs and chemicals should be explored. Finally, further research is needed to explore the potential therapeutic applications of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine, such as its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Synthesis Methods

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized by the reaction of 1-ethyl-2-methyl-3-hydroxy-4-pyridinone with 1,2,3,4-tetrahydroquinoline in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is typically carried out at a temperature of 80-90°C for a period of several hours. The resulting product is a white crystalline solid that can be isolated by filtration and recrystallization from aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine involves the reduction of the corresponding ketone intermediate using a reducing agent.", "Starting Materials": [ "2-ethyl-1,2,3,4-tetrahydroquinoline", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "The starting material, 2-ethyl-1,2,3,4-tetrahydroquinoline, is reacted with an excess of sodium borohydride in methanol to reduce the ketone intermediate to the corresponding amine.", "The reaction mixture is then acidified with hydrochloric acid to protonate the amine and precipitate the product.", "The product is then filtered and washed with water to obtain the final compound, 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine." ] }

CAS RN

2359-44-6

Product Name

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine

Molecular Formula

C11H16N2

Molecular Weight

176.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.